molecular formula C17H15FN4O3S2 B420429 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide CAS No. 299952-42-4

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide

Cat. No. B420429
CAS RN: 299952-42-4
M. Wt: 406.5g/mol
InChI Key: TYLXDPULRFOYMC-UHFFFAOYSA-N
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Description

“N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves various chemical reactions . The yield of the synthesized compound was 71%, with a melting point of 188–190°C . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm): 8.69 (t, J = 6.0 Hz, 1H, NH), 7.36 (d, J = 8.4 Hz, 2H, H3, 5), 7.31 (s, 2H, NH2), 7.24 (d, J = 8.4 Hz, 2H, H2, 6), 4.28 (d, J = 6 Hz, 2H, CH2-phe), 3.33 (s, 2H, CH2) .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . Thiadiazole is a bioisostere of pyrimidine and oxadiazole . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex . The yield was 82%, with a melting point of 194–196°C . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm): 10.11 (s, 1H, NH), 7.30 (s, 2H, NH2), 7.26 (d, J = 8.7 Hz, 1H, H2), 7.06 (dd, J = 7.5, 1.0 Hz, 1H, H6), 6.89 (d, J = 8.7 Hz, 1H, H5), 3.95 (s, 2H, CH2), 3.72 (s, 3H, OMe), 3.71 (s, 3H, OMe) ppm .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure . The IR (KBr): 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 . The 13C NMR (DMSO-d6, 125 MHz) δ (ppm): 170.6, 165.7, 159.4, 149.9, 149, 145.5, 132.8, 112.5, 11.1, 104.8, 104.7, 56.2, 56.1, 55.9, 55.8, 39.3, 39.2, 40.0 ppm .

Scientific Research Applications

Corrosion Inhibition

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide: has been studied for its potential as a corrosion inhibitor . Research suggests that derivatives of 1,3,4-thiadiazole, like this compound, can inhibit copper corrosion in acidic environments, such as those found in industrial pickling processes . This application is significant for industries that require corrosion-resistant materials to ensure the longevity and safety of their infrastructure.

Urease Inhibitory Activity

The compound has shown promise in the field of medicinal chemistry as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial for treating infections caused by Helicobacter pylori . Derivatives of this compound have been synthesized and evaluated for their inhibitory activity, showing high potential for therapeutic applications.

Insecticidal Activities

Another application of this compound is in the development of insecticides . Studies have been conducted on derivatives of 1,3,4-thiadiazole for their insecticidal properties, which could lead to new, more effective pesticides . This is particularly important for agriculture, where pest control is essential for crop protection and yield.

Cytotoxic Properties

Research into the cytotoxic properties of 1,3,4-thiadiazole derivatives, including this compound, has revealed their potential in cancer treatment . The nature of substituents on the thiadiazole ring can significantly affect their cytotoxic activity, which is a valuable insight for designing anticancer drugs.

Chromosomal Aberration Studies

The compound has been used in studies investigating chromosomal aberrations . These studies are crucial for understanding genetic mutations and their implications in diseases . The results can provide insights into the mechanisms of genetic disorders and contribute to the development of genetic therapies.

Ligand Synthesis for Coordination Chemistry

Lastly, this compound serves as a ligand in coordination chemistry. It can bind to metals, forming complexes that have a variety of applications, including catalysis, material science, and pharmaceuticals . The ability to form stable complexes with metals makes it a valuable compound for research in these fields.

Future Directions

Targeting EGFR and HER-2 is an essential direction for cancer treatment . The development of new 1,3,4-thiadiazole derivatives that can serve as EGFR/HER-2 dual-target inhibitors is a promising future direction .

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLXDPULRFOYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide

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